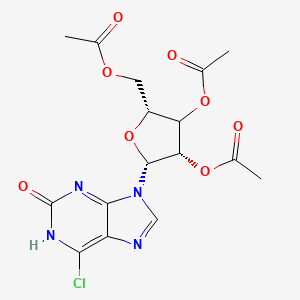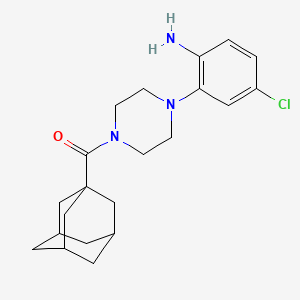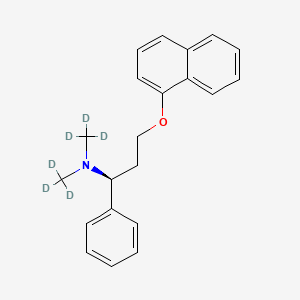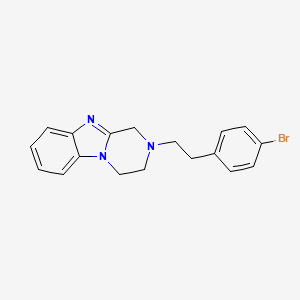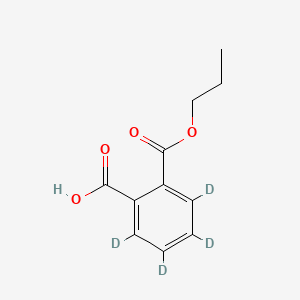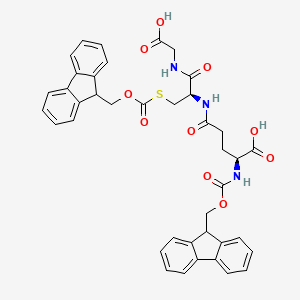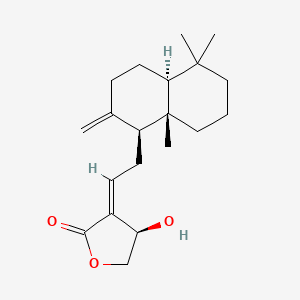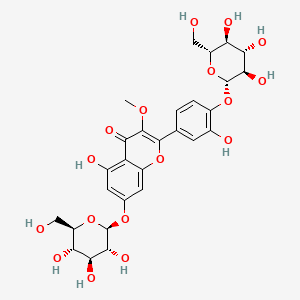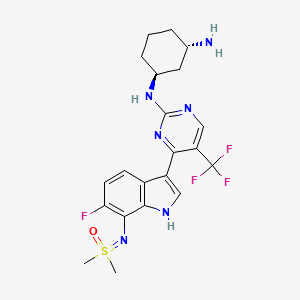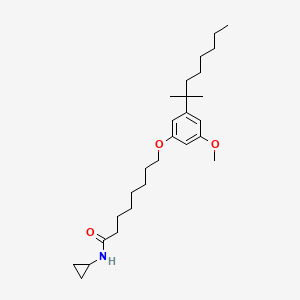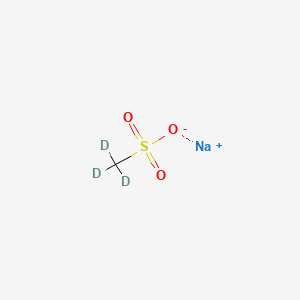![molecular formula C9H13N3O4 B12398558 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398558.png)
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a pyrimidine ring attached to a modified ribose sugar. It is a derivative of uridine, where the hydroxyl group at the 5’ position is replaced by an amino group.
Preparation Methods
The synthesis of 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the modification of uridine. One common method includes the following steps :
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using a suitable protecting group.
Introduction of the amino group: The protected uridine is then subjected to a reaction with an aminating agent to introduce the amino group at the 5’ position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like water or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids . Once incorporated, it can interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as :
2’-deoxyuridine: Lacks the amino group at the 5’ position.
5’-amino-5’-deoxythymidine: Contains a methyl group at the 5 position of the pyrimidine ring.
5’-azido-2’,5’-dideoxyuridine: Contains an azido group at the 5’ position instead of an amino group.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6-,8-/m1/s1 |
InChI Key |
ABYZQSMQSHNEMQ-ATRFCDNQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


